(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
CAS No.: 149949-01-9
Cat. No.: VC21298940
Molecular Formula: C25H38O7
Molecular Weight: 450.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149949-01-9 |
|---|---|
| Molecular Formula | C25H38O7 |
| Molecular Weight | 450.6 g/mol |
| IUPAC Name | [(1S,6S,7R,8S,8aR)-6-hydroperoxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
| Standard InChI | InChI=1S/C25H38O7/c1-6-25(4,5)24(28)31-21-10-14(2)9-16-11-20(32-29)15(3)19(23(16)21)8-7-18-12-17(26)13-22(27)30-18/h9,11,15,17-21,23,26,29H,6-8,10,12-13H2,1-5H3/t15-,17-,18-,19+,20-,21+,23+/m1/s1 |
| Standard InChI Key | GORLEWXBBZEXHV-VVSCFXOTSA-N |
| Isomeric SMILES | CCC(C)(C)C(=O)O[C@H]1CC(=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)OO)C |
| SMILES | CCC(C)(C)C(=O)OC1CC(=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)OO)C |
| Canonical SMILES | CCC(C)(C)C(=O)OC1CC(=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)OO)C |
Introduction
The compound (1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate is a complex organic molecule with a molecular weight of 434.6 g/mol . It is structurally similar to statins, which are known for their cholesterol-lowering properties.
Synthesis and Potential Applications
The synthesis of such complex molecules typically involves multi-step reactions involving various organic compounds. For instance, compounds with similar structures often involve reactions between esters, alcohols, and other functional groups under controlled conditions.
Potential Biological Activities
While specific biological activities for the hydroperoxy variant are not documented, related compounds like statins are known for their role in inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The hydroperoxy group could potentially alter the compound's reactivity and biological activity, possibly affecting its interaction with enzymes or receptors.
Research Findings and Implications
Research on similar compounds suggests that modifications to the molecular structure can significantly impact biological activity. For example, the presence of a hydroperoxy group could introduce oxidative stress or alter metabolic pathways, which might be beneficial or detrimental depending on the context.
Data and Tables
Given the lack of specific data on the hydroperoxy variant, we can infer potential implications from related compounds:
| Compound | Molecular Weight | Potential Biological Activity |
|---|---|---|
| (1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate | 434.6 g/mol | Cholesterol-lowering, potential antioxidant effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume